molecular formula C9H14F2O4 B13461748 5-(Tert-butoxy)-4,4-difluoro-5-oxopentanoicacid

5-(Tert-butoxy)-4,4-difluoro-5-oxopentanoicacid

Cat. No.: B13461748
M. Wt: 224.20 g/mol
InChI Key: IAEBIKQICHNRFD-UHFFFAOYSA-N
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Description

5-(Tert-butoxy)-4,4-difluoro-5-oxopentanoic acid is an organic compound that features a tert-butoxy group, two fluorine atoms, and a ketone functional group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of tert-butyl alcohol and a fluorinating agent in the presence of a catalyst to achieve the desired substitution . The reaction conditions often require controlled temperatures and specific solvents to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butoxy)-4,4-difluoro-5-oxopentanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

5-(Tert-butoxy)-4,4-difluoro-5-oxopentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Tert-butoxy)-4,4-difluoro-5-oxopentanoic acid involves its interaction with various molecular targets and pathways. The tert-butoxy group can act as a protecting group in organic synthesis, while the difluoro substituents can influence the compound’s reactivity and stability. The compound’s effects are mediated through its ability to undergo specific chemical reactions and interact with enzymes or other biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Tert-butoxy)-4,4-difluoro-5-oxopentanoic acid is unique due to the presence of both the tert-butoxy group and the difluoro substituents, which confer distinct reactivity and stability properties. This combination makes it a valuable compound for specific synthetic and research applications .

Properties

Molecular Formula

C9H14F2O4

Molecular Weight

224.20 g/mol

IUPAC Name

4,4-difluoro-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid

InChI

InChI=1S/C9H14F2O4/c1-8(2,3)15-7(14)9(10,11)5-4-6(12)13/h4-5H2,1-3H3,(H,12,13)

InChI Key

IAEBIKQICHNRFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)O)(F)F

Origin of Product

United States

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